N'-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide
Description
N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a fluorophenyl group, a nitroimidazole moiety, and a hydrazide linkage. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
Molecular Formula |
C13H12FN5O3 |
|---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12FN5O3/c1-9-15-7-13(19(21)22)18(9)8-12(20)17-16-6-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,17,20)/b16-6+ |
InChI Key |
PNEFGUCHAQDJGS-OMCISZLKSA-N |
Isomeric SMILES |
CC1=NC=C(N1CC(=O)N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NN=CC2=CC=C(C=C2)F)[N+](=O)[O-] |
solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes and proteins, disrupting their normal functions and leading to cell death.
Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, as well as protein synthesis pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Metronidazole, Tinidazole, Ornidazole.
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